4-Methoxy-2-nitroaniline

Descripción

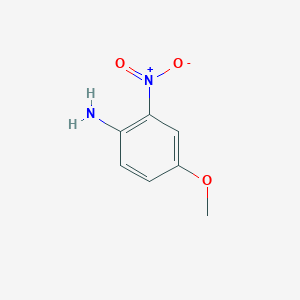

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMJFXFXQAFGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044750 | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Orange powder; [Alfa Aesar MSDS] | |

| Record name | Benzenamine, 4-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-96-8 | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-METHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UYX3YYQ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-nitroaniline (CAS 96-96-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitroaniline, identified by the CAS number 96-96-8, is an important organic intermediate with the molecular formula C₇H₈N₂O₃.[1][2][3] It is a substituted aniline (B41778) that is structurally a 3-nitroanisole (B147296) with an amino group replacing the hydrogen para to the methoxy (B1213986) group.[2] This compound, also known as 2-Nitro-p-anisidine or Fast Bordeaux GP Base, serves as a critical building block in various synthetic applications.[4][5][6] Its primary utility lies in the manufacturing of dyes and pigments, and more significantly, as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Omeprazole and the antimalarial drug Primaquine.[5][7][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactions, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

This compound typically appears as an orange to red crystalline powder.[3][4][9] It is stable under normal storage conditions.[1][10] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 96-96-8 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][11] |

| Appearance | Orange to red crystalline powder or lumps | [1][3][9] |

| Melting Point | 122 - 127.5 °C | [1][3][9] |

| Boiling Point | 337.07 °C (rough estimate) | [8] |

| Density | 1.2089 g/cm³ (estimate) | [8] |

| Solubility | Slightly soluble in water; Soluble in hot methanol (B129727). | [1][12] |

| Vapor Pressure | 0.000319 mmHg | [2] |

| Flash Point | 158.4 °C / 480 °C | [4][8][11] |

| pKb | 13.04 | [1] |

| LogP (Partition Coeff.) | 1.14 | [1] |

| IUPAC Name | This compound | [2][3] |

Spectral Information

Detailed spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for the structural confirmation of this compound. These spectra are available for reference in comprehensive chemical databases.

| Data Type | Availability / Reference |

| ¹H NMR Spectra | Available in public databases such as PubChem and ChemicalBook.[2][13][14] |

| ¹³C NMR Spectra | Available in public databases such as PubChem.[13] |

| Mass Spectrometry | GC-MS data is available in the NIST database, accessible via PubChem.[2][13] |

| IR Spectra | Conforms to structure.[3] Reference spectra are available in databases like PubChem and via chemical suppliers.[2][13] |

| UV-Vis Spectra | Available in databases like SpectraBase, accessible via PubChem.[2][13] |

Synthesis and Reactions

Synthesis Pathways

The synthesis of this compound is challenging to achieve via direct nitration of p-anisidine (B42471) (4-methoxyaniline) due to the strong ortho-, para-directing effects of both the amino and methoxy groups, which can lead to a mixture of products.[15] To achieve regioselectivity, a multi-step synthesis involving a protecting group is commonly employed.[15][16]

A widely used industrial method involves three main steps:

-

Acetylation: The amino group of 4-methoxyaniline is protected by reacting it with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This acetyl group modulates the directing effects and provides steric hindrance.[15][16]

-

Nitration: The protected intermediate, 4-methoxyacetanilide, is then nitrated using a nitrating agent like mixed acid (concentrated nitric and sulfuric acids). The nitration occurs selectively at the position ortho to the amino group (and meta to the methoxy group).[15][16]

-

Hydrolysis: The resulting 4-methoxy-2-nitroacetanilide is hydrolyzed to remove the acetyl protecting group, yielding the final product, this compound.[15][16]

Recent advancements include the development of continuous flow reactor methods for this synthesis, which offer improved heat and mass transfer, precise temperature control, higher yields and purity, and enhanced safety compared to traditional batch processes.[16]

Caption: Controlled synthesis of this compound via a three-step protection-nitration-deprotection sequence.

Chemical Reactions

This compound is a versatile intermediate. The primary amino group and the aromatic ring can participate in various chemical transformations.

-

Pharmaceutical Synthesis: It is a key starting material for producing Omeprazole, a proton pump inhibitor, and Primaquine, an antimalarial drug.[5]

-

Azo Dye Formation: As "Fast Bordeaux GP Base," it is used to form azo dyes for coloring cotton, hemp, and viscose fabrics.[8]

-

Schiff Base Formation: The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are themselves valuable intermediates in organic synthesis.[15]

-

Alkylation: The amine can be alkylated, for example, through reaction with methyl iodide after deprotonation with a strong base like NaH.[17]

Biological Activity and Applications

While the primary application of this compound is as a synthetic intermediate, some biological activities have been reported.

-

Pharmaceutical Intermediate: Its most significant role is in the pharmaceutical industry for the synthesis of widely used drugs.[5][7]

-

Molluscicidal Agent: It has been shown to possess molluscicidal properties.[9]

-

Research Applications: The compound has been utilized in studies of hemolytic anemia.[9] Furthermore, derivatives synthesized from this scaffold have been investigated for potential antitumor activities.[15]

Experimental Protocols

Example Synthesis Protocol: N-methylation of this compound[17]

This protocol details the methylation of the amino group, illustrating a typical reaction involving this intermediate.

Materials:

-

This compound (10 mmol, 1.68 g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (12 mmol, 480 mg)

-

Methyl iodide (MeI) (20 mmol, 1.2 mL)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Brine solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

In a suitable reaction flask, dissolve this compound (1.68 g) in DMF (20 mL).

-

Carefully add the NaH dispersion (480 mg) to the solution. Note: This reaction is exothermic and evolves hydrogen gas. The solution will turn into a deep red slurry.

-

Stir the slurry for 15 minutes at room temperature.

-

Add methyl iodide (1.2 mL) to the reaction mixture. Note: This addition is also exothermic.

-

Continue stirring for 30 minutes.

-

Pour the reaction mixture into a solution of brine and NaHCO₃. A bright orange precipitate will form.

-

Filter the slurry to collect the precipitate.

-

Wash the filter cake thoroughly with H₂O.

-

Dry the resulting solid under reduced pressure to obtain the N-methylated product.

General Workflow for Quantification in Water Samples[18]

This section describes a general workflow for the quantitative analysis of nitroanilines in aqueous matrices, adaptable for this compound, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of this compound in a water sample.

Methodology: Solid-Phase Extraction (SPE) followed by HPLC-UV detection.

-

Sample Preparation (SPE):

-

Condition an SPE cartridge (e.g., HLB or C18) with methanol, followed by deionized water.

-

Load a known volume of the filtered water sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analyte from the cartridge using a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, precise volume of the mobile phase.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared sample extract.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Caption: A standard analytical workflow for the quantification of this compound in environmental samples.

Toxicology and Safety

This compound is classified as a highly toxic substance and must be handled with extreme care using appropriate personal protective equipment (PPE).[2][11]

| Hazard Type | GHS Classification & Statements | Reference(s) |

| Acute Toxicity | H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled. | [2][11] |

| Target Organs | H373: May cause damage to organs through prolonged or repeated exposure. | [2][11] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | [11] |

| Signal Word | Danger | [11] |

| Pictograms | Skull and Crossbones, Health Hazard | [11] |

Toxicological Summary:

-

The compound is an irritant to the skin, eyes, and respiratory tract.[1]

-

Exposure may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated, impairing oxygen delivery to tissues.[2]

-

It is considered to have potential cumulative adverse effects.[2]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[1][10]

-

Handle only in a well-ventilated area or a closed system (e.g., fume hood, glovebox).[10]

-

Wear appropriate PPE, including chemical safety goggles, impervious gloves, and protective clothing. Respiratory protection may be required based on workplace conditions.[1][10]

-

Ensure eyewash stations and safety showers are readily accessible.[10]

References

- 1. This compound(96-96-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 96-96-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 6. scbt.com [scbt.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. chembk.com [chembk.com]

- 9. A11673.36 [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound 98 96-96-8 [sigmaaldrich.com]

- 12. This compound, 99% | Fisher Scientific [fishersci.ca]

- 13. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR [m.chemicalbook.com]

- 15. This compound | 96-96-8 | Benchchem [benchchem.com]

- 16. CN111704555A - Method for synthesizing this compound by adopting continuous flow reactor - Google Patents [patents.google.com]

- 17. Synthesis routes of this compound [benchchem.com]

4-Methoxy-2-nitroaniline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methoxy-2-nitroaniline, a key chemical intermediate in the pharmaceutical and dye industries. It covers its molecular structure, physicochemical properties, synthesis protocols, and safety information, presented for a scientific audience.

Core Molecular and Physical Data

This compound, also known as 2-Nitro-p-anisidine or 4-Amino-3-nitroanisole, is a substituted aniline.[1] Its structure is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃), a nitro group (-NO₂), and an amino group (-NH₂).[2] The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group defines its chemical reactivity and utility as a precursor in organic synthesis.[2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1][3][4] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| CAS Number | 96-96-8 | [3][5] |

| Appearance | Orange to red crystalline powder | [6][7] |

| Melting Point | 123-127 °C | [6][7][8] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitro-p-anisidine, 4-Amino-3-nitroanisole, Fast Bordeaux GP Base | [1][3][5] |

| SMILES String | COc1ccc(N)c(c1)--INVALID-LINK--=O | [8] |

| InChI Key | QFMJFXFXQAFGBO-UHFFFAOYSA-N | [2][8] |

Molecular Structure and Synthesis Workflow Visualization

Visual representations of the molecular structure and a common synthesis pathway are provided below using the DOT language.

Experimental Protocols: Synthesis

The synthesis of this compound is a critical process for its application as an intermediate. Direct nitration of p-anisidine is challenging due to the formation of multiple isomers.[2] A more controlled and widely cited method involves a three-step process starting from p-anisidine, as detailed below.[2][9][10]

This protocol is based on established procedures that offer good regioselectivity and yield.[2][9]

Step A: Acetylation of p-Anisidine to 2-Nitro-4-methoxyacetanilide [9]

-

Dissolution: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in 300 ml of glacial acetic acid and 217 ml of water.

-

Cooling: Start stirring and add 350 g of ice to the solution.

-

Acetylation: When the temperature reaches 0–5 °C, add 103 ml (1.1 moles) of acetic anhydride (B1165640) all at once with rapid stirring.

-

Precipitation & Isolation: The acetylated product, 4-methoxyacetanilide, will precipitate. This intermediate is then carried forward to the nitration step.

Step B: Nitration of 4-Methoxyacetanilide [9]

-

The 4-methoxyacetanilide intermediate from the previous step is subjected to nitration. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

-

The acetyl group provides steric hindrance, directing the nitration primarily to the position ortho to the amino group, yielding 4-methoxy-2-nitroacetanilide.[2]

-

The product is isolated as yellow crystals after chilling the solution.[9]

Step C: Hydrolysis of 2-Nitro-4-methoxyacetanilide [9]

-

Reaction Mixture: Prepare a mixture of 160 g of 2-nitro-4-methoxyacetanilide and 250 ml of cold Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide (B78521) in 63 ml of water, cooling, and diluting to 250 ml with methanol).

-

Heating: Stir and warm the mixture in a 2-liter beaker on a steam bath for 15 minutes. The mixture will first liquefy and then form a thick, red paste.

-

Digestion: Add 250 ml of hot water, stir, and digest on the steam bath for an additional 30 minutes.

-

Isolation: Cool the mixture in an ice bath. The red crystalline product, this compound, will precipitate.

-

Purification: Collect the crystals by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be recrystallized from 95% ethanol (B145695) if further purification is needed.[9]

An alternative method has been developed to improve reaction conditions.

-

Reaction Setup: Dissolve N-benzenesulfonyl-4-methoxyaniline (0.2 mol) in 200 mL of 1,2-dichloroethane.

-

Reagent Addition: Add pyridine (B92270) (0.3 mol) and copper nitrate (B79036) trihydrate (0.3 mol) to the solution.

-

Nitration: Heat the reaction system to 95°C-105°C for 12 hours, monitoring the reaction progress with LCMS and HPLC.

-

Workup: After the reaction is complete, pour the solution into ice water and adjust the pH to 6. Extract the aqueous layer three times with 1,2-dichloroethane.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-benzenesulfonyl-4-methoxy-2-nitroaniline. This intermediate is then hydrolyzed to yield the final product.[11]

Applications in Industry

This compound serves as a crucial building block in several industrial processes:

-

Dye and Pigment Synthesis: It is a precursor for producing various azo dyes and pigments, often sold under names like Fast Bordeaux GP Base.[2][3][5]

-

Pharmaceutical Manufacturing: The compound is an important intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the proton pump inhibitor omeprazole.[2][5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][6][8] There is a danger of cumulative effects.[12]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area or with an appropriate exhaust system is mandatory.[13] Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Handling: Avoid generating dust.[12] Wash hands and any exposed skin thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong acids and oxidizing agents.[13][14]

-

Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects.[6][13] Avoid release into the environment.[13]

References

- 1. This compound | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 96-96-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 6. This compound | 96-96-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-メトキシ-2-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN111704555A - Method for synthesizing this compound by adopting continuous flow reactor - Google Patents [patents.google.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitroaniline, an important organic intermediate, is a substituted aniline (B41778) that plays a crucial role in the synthesis of various dyes, pigments, and notably, active pharmaceutical ingredients (APIs).[1][2][3] Its chemical structure, featuring a benzene (B151609) ring substituted with methoxy, nitro, and amino groups, imparts unique reactivity that is leveraged in the development of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its application in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Orange to red crystalline powder or lumps | [4] |

| Melting Point | 121.5 - 127.5 °C | [4] |

| Boiling Point | Decomposes before boiling | [5] |

| Solubility | Slightly soluble in water. Soluble in hot methanol. | |

| pKa (estimated) | ~2-3 | [6] |

| CAS Number | 96-96-8 | [3] |

Spectral Data

-

¹H NMR: Spectral data is available and can be accessed through chemical databases such as PubChem.[7]

-

¹³C NMR: Spectral data is available and can be accessed through chemical databases such as PubChem.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the functional groups present in the molecule.[5]

-

UV-Vis Spectroscopy: The UV-visible spectrum of this compound has been reported.[5]

Chemical Synthesis

A common and well-documented method for the synthesis of this compound involves a three-step process starting from p-anisidine. This synthetic pathway is outlined below.

Caption: Synthetic pathway of this compound from p-anisidine.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. Thermal analysis, such as Thermogravimetric/Differential Thermal Analysis (TG/DTA), has shown that the compound undergoes thermal decomposition at elevated temperatures.[5]

Role in Drug Development

This compound is not known to be directly involved in any signaling pathways. Its significance in drug development lies in its role as a key intermediate in the synthesis of various pharmaceuticals. Two notable examples are the proton pump inhibitor omeprazole and the antimalarial drug primaquine .[1][2]

The following diagram illustrates the logical workflow of utilizing this compound in the synthesis of these active pharmaceutical ingredients.

References

- 1. Primaquine Presentation.pptx [slideshare.net]

- 2. CN111704555A - Method for synthesizing this compound by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. This compound | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-Methoxy-2-nitroaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2-nitroaniline (CAS No. 96-96-8), a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative and qualitative solubility data. A detailed experimental protocol for solubility determination via the isothermal shake-flask method is provided, alongside workflow diagrams to facilitate reproducible experimental design. While extensive data in various monosolvents remains elusive in publicly accessible literature, this guide presents verified data for binary solvent systems and foundational procedures for further independent analysis.

Introduction

This compound is an organic compound with the chemical formula C₇H₈N₂O₃. It serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes. Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating final products. Solubility data is a fundamental physicochemical parameter that influences process efficiency, yield, and purity. This guide aims to consolidate the known solubility information for this compound and provide a practical framework for its experimental determination.

Solubility Data

The solubility of this compound is influenced by temperature and the polarity of the solvent. As a general observation, its solubility increases with a rise in temperature and with an increase in the mass fraction of an organic co-solvent in aqueous mixtures.

Qualitative Solubility

Multiple sources provide a general qualitative assessment of this compound's solubility. It is consistently reported as being soluble in several common organic solvents while having limited solubility in water.

-

Water : Slightly soluble.

-

Organic Solvents : Soluble in ethanol, ether, and benzene.[1]

Quantitative Solubility in Binary Solvent Systems

Quantitative mole fraction solubility data has been reported for this compound in binary mixtures of isopropanol-water and dimethyl sulfoxide (B87167) (DMSO)-water at various temperatures. The data, originally published in the Journal of Chemical & Engineering Data, is summarized below.[2]

Table 1: Mole Fraction Solubility (x₁) of this compound in (Isopropanol + Water) Mixtures [2]

| Temperature (K) | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |

| 278.15 | 0.000098 | 0.000436 | 0.001485 | 0.004213 |

| 283.15 | 0.000123 | 0.000547 | 0.001859 | 0.005252 |

| 288.15 | 0.000154 | 0.000685 | 0.002322 | 0.006541 |

| 293.15 | 0.000192 | 0.000854 | 0.002891 | 0.008130 |

| 298.15 | 0.000238 | 0.001060 | 0.003589 | 0.010078 |

| 303.15 | 0.000280 | 0.001253 | 0.004131 | 0.011301 |

| 308.15 | 0.000345 | 0.001534 | 0.005045 | 0.013703 |

| 313.15 | 0.000423 | 0.001876 | 0.006154 | 0.016595 |

| 318.15 | 0.000518 | 0.002291 | 0.007498 | 0.020073 |

| 323.15 | 0.000634 | 0.002796 | 0.009129 | 0.024256 |

| *w₁ represents the mass fraction of the organic solvent (Isopropanol). |

Table 2: Mole Fraction Solubility (x₁) of this compound in (DMSO + Water) Mixtures [2]

| Temperature (K) | w₁=0.2 | w₁=0.4 | w₁=0.6 | w₁=0.8 |

| 278.15 | 0.000163 | 0.001098 | 0.007081 | 0.033578 |

| 283.15 | 0.000208 | 0.001412 | 0.008987 | 0.040801 |

| 288.15 | 0.000263 | 0.001802 | 0.011325 | 0.049451 |

| 293.15 | 0.000332 | 0.002293 | 0.014211 | 0.059902 |

| 298.15 | 0.000418 | 0.002914 | 0.017774 | 0.072551 |

| 303.15 | 0.000525 | 0.003698 | 0.022180 | 0.087864 |

| 308.15 | 0.000657 | 0.004689 | 0.027642 | 0.106410 |

| 313.15 | 0.000821 | 0.005938 | 0.034423 | 0.128860 |

| 318.15 | 0.001024 | 0.007505 | 0.042861 | 0.155980 |

| 323.15 | 0.001272 | 0.009470 | 0.053381 | 0.188730 |

| *w₁ represents the mass fraction of the organic solvent (DMSO). |

Experimental Protocol: Isothermal Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Solvent of choice (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the target temperature.

-

Agitate the vials at a constant speed for a sufficient duration (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours for the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove all undissolved micro-particles.

-

-

Quantification:

-

Gravimetric Method: Weigh the flask containing the filtered saturated solution. Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen. Once the solute is completely dry, weigh the flask again. The mass of the dissolved solute can be determined by the difference in weights.

-

Spectroscopic/Chromatographic Method: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration into the linear range of a pre-established calibration curve. Analyze the sample using a calibrated instrument (e.g., HPLC-UV) to determine the concentration.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass or concentration of the solute and the volume or mass of the solvent used.

-

Mandatory Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate the logical steps for the experimental determination of solubility and a common synthetic route for this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Multi-step synthesis of this compound from p-Anisidine.

References

A Comprehensive Technical Guide to 4-Methoxy-2-nitroaniline: Physicochemical Properties and Synthetic Pathway

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of 4-Methoxy-2-nitroaniline, a key intermediate in the pharmaceutical and dye industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its physical characteristics.

Physicochemical Data of this compound

This compound, also known as 2-Nitro-p-anisidine or Fast Bordeaux GP Base, is an organic compound with the chemical formula C₇H₈N₂O₃.[2] It typically appears as an orange to red crystalline powder.[3] The key physical properties of this compound are summarized in the table below.

| Physical Property | Value |

| Melting Point | 121.5 - 128 °C[3][4] |

| Boiling Point | Decomposes before boiling |

| Molecular Weight | 168.15 g/mol |

| Appearance | Orange to red crystalline powder[3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For this compound, a common and effective method for determining its melting point is the capillary tube method using a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height in the capillary tube should be approximately 2-3 mm for accurate results.[5][6]

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (approximately 10-20 °C per minute) is used to quickly determine an approximate melting range. This provides a rough estimate of where the compound melts.

-

Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a much slower rate, typically 1-2 °C per minute, starting about 15 °C below the expected melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

Determination of Boiling Point

While this compound typically decomposes before boiling under atmospheric pressure, a theoretical boiling point can be estimated, and the experimental determination for other non-decomposing liquids is a fundamental laboratory technique. The Thiele tube method is a common procedure for this purpose.

Apparatus and Materials:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube. The open end of the test tube should be above the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 4-methoxyaniline. A continuous flow reactor method offers advantages such as high reaction speed, improved safety, and high yield.[8] The general workflow involves acetylation, nitration, and hydrolysis.

This workflow illustrates the transformation of 4-methoxyaniline through key chemical reactions to produce the final this compound product. Each step is crucial for achieving high purity and yield, which are critical in pharmaceutical and other high-tech applications.

References

- 1. This compound | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 2. This compound | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. CN111704555A - Method for synthesizing this compound by adopting continuous flow reactor - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Methoxy-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-2-nitroaniline (also known as 4-amino-3-nitroanisole), a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.5 | d |

| H-5 | ~6.5 | dd |

| H-6 | ~6.8 | d |

| -OCH₃ | ~3.8 | s |

| -NH₂ | ~5.0-6.0 (broad) | s |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~140-150 |

| C-2 (-NO₂) | ~135-145 |

| C-3 | ~120-130 |

| C-4 (-OCH₃) | ~150-160 |

| C-5 | ~100-110 |

| C-6 | ~110-120 |

| -OCH₃ | ~55-60 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][4]

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3483 | Asymmetric N-H stretching of -NH₂ |

| 3371 | Symmetric N-H stretching of -NH₂ |

| 1638 | N-H bending of -NH₂ |

| 1577 | Asymmetric NO₂ stretching |

| 1318 | Symmetric NO₂ stretching |

| 1250 | C-O stretching of methoxy (B1213986) group |

| 1270 | C-N stretching |

| 1530 | Aromatic C=C stretching |

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound shows absorption bands characteristic of nitroanilines, arising from π → π* and n → π* electronic transitions. A study on a single crystal of this compound reported a lower cutoff wavelength.[1] The UV-Vis absorption spectrum of a related compound, 4-methyl-2-nitroaniline, shows a prominent absorption peak around 400 nm.[5] For this compound, a strong absorption in the visible region is expected, contributing to its orange-red color.[2]

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| ~410 | Methanol (B129727) |

Note: The λmax is an approximation based on graphical data and the characteristics of similar compounds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify and report the chemical shifts (δ) in ppm and coupling constants (J) in Hz for ¹H NMR, and chemical shifts for ¹³C NMR.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of this compound to identify its functional groups.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Ensure the sample compartment is closed.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands (peaks) in the spectrum.

-

Report the peak positions in wavenumbers (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima (λmax) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-600 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum.

-

-

Data Acquisition:

-

Rinse the sample cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Run the scan to obtain the absorption spectrum.

-

-

Data Processing:

-

The software will display the absorbance as a function of wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Report the λmax value(s) in nanometers (nm) and the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine

Abstract: This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Methoxy-2-nitroaniline, a significant intermediate in the pharmaceutical and dye industries, starting from p-anisidine (B42471). The synthesis involves a three-step process: acetylation of the starting material, followed by regioselective nitration, and concluding with hydrolysis to yield the final product. This document furnishes detailed experimental protocols, safety information for all key reagents, and quantitative data presented in structured tables. Visual diagrams of the chemical pathway and experimental workflow are included to enhance clarity for researchers, scientists, and professionals in drug development.

Safety Information

This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shields, gloves, and lab coats, must be worn at all times.

Table 1: Hazard Summary of Key Compounds

| Compound | Key Hazards | GHS Hazard Statements |

| p-Anisidine | Toxic if swallowed, inhaled, or in contact with skin.[1][2] May cause cancer and damage to organs through prolonged exposure.[1][2] Very toxic to aquatic life.[1][3] | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life).[2][3] |

| Acetic Anhydride (B1165640) | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage). |

| Nitric Acid (Conc.) | Oxidizing solid. May be corrosive to metals. Causes severe skin burns and eye damage. | H272 (May intensify fire; oxidizer), H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage). |

| Sulfuric Acid (Conc.) | May be corrosive to metals. Causes severe skin burns and eye damage. | H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage). |

| This compound | Acutely toxic (oral, dermal, inhalation).[4][5] May cause damage to organs (blood, liver) through prolonged or repeated exposure.[4] | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[5][6] |

Synthesis Pathway Overview

The direct nitration of p-anisidine is challenging to control due to the strong activating effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, which can lead to multiple nitrated products and oxidation.[7] To achieve regioselective nitration at the C2 position (ortho to the amino group), a multi-step synthesis is employed.[7] The amino group is first protected via acetylation, which moderates its activating effect and provides steric hindrance. This is followed by nitration and subsequent deprotection (hydrolysis) to yield the desired product.[7]

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are primarily based on the highly reliable procedures published in Organic Syntheses.[8]

Step 1: Acetylation of p-Anisidine to N-(4-methoxyphenyl)acetamide

This step protects the highly activating amino group as an acetamide (B32628) to control the subsequent nitration.

-

Reagents:

-

p-Anisidine: 123 g (1.0 mole)

-

Glacial Acetic Acid: 300 mL

-

Water: 217 mL

-

Acetic Anhydride: 103 mL (1.1 moles)

-

Ice: 350 g

-

-

Procedure:

-

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine in glacial acetic acid and water.

-

Add 350 g of ice to the solution with stirring.

-

Once the temperature reaches 0–5 °C, add acetic anhydride all at once with vigorous stirring. The mixture will solidify into a crystalline mass as the temperature rises to 20–25 °C.

-

The resulting N-(4-methoxyphenyl)acetamide is used directly in the next step without isolation.

-

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

The protected intermediate is nitrated to introduce a nitro group at the position ortho to the original amino group.

-

Reagents:

-

N-(4-methoxyphenyl)acetamide solution from Step 1

-

Concentrated Nitric Acid (sp. gr. 1.42): 100 mL

-

-

Procedure:

-

Heat the flask from Step 1 on a steam bath until all the crystalline material dissolves.

-

Cool the solution with stirring to 45 °C, at which point crystals of the acetanilide (B955) begin to separate.

-

Apply an ice bath and, when the internal temperature is stable, add the concentrated nitric acid all at once.

-

The temperature will rise rapidly. Use the cooling bath to maintain the temperature at 60–65 °C for 10 minutes.

-

Cool the solution to 25 °C over a period of 10 minutes.

-

Chill the solution overnight in an ice chest to maximize precipitation.

-

Collect the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide by suction filtration on a Büchner funnel.

-

Wash the crystals with 270 mL of ice-cold water and press as dry as possible.

-

The product can be dried in air or in a vacuum desiccator. The reported yield is 158–168 g (75–79%).[8]

-

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

The final step involves the removal of the acetyl protecting group to yield this compound.

-

Reagents:

-

N-(4-methoxy-2-nitrophenyl)acetamide: 160 g

-

Claisen's Alkali (Note 1): 250 mL

-

Water: 250 mL

-

-

Procedure:

-

In a 2-L beaker, mix the N-(4-methoxy-2-nitrophenyl)acetamide with cold Claisen's alkali.

-

Stir and warm the mixture on a steam bath for 15 minutes. It will first liquefy and then set to a thick, red paste.

-

Add 250 mL of water and continue heating on the steam bath for an additional 30 minutes, breaking up the solid mass periodically with a stirring rod.

-

Cool the mixture thoroughly in an ice bath.

-

Collect the red-orange crystals of this compound by suction filtration.

-

Wash the crystals with a large volume of cold water until the washings are neutral.

-

Dry the product in a vacuum desiccator over potassium hydroxide (B78521). The reported yield is 120–122 g (93–95% based on the acetamide).[8]

-

-

Note 1: Preparation of Claisen's Alkali: Dissolve 350 g of potassium hydroxide in 250 mL of water, cool the solution, and add 1 L of methanol.

Data Presentation

Table 2: Physical and Chemical Properties of Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| p-Anisidine | C₇H₉NO | 123.15 | White solid[9] | 56 - 59[2] |

| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | Beige crystals[10] | 126 (approx.)[11] |

| N-(4-methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.18 | Yellow crystals[8] | 116 - 116.5[8] |

| This compound | C₇H₈N₂O₃ | 168.15[5] | Orange powder/solid[4] | 123 - 126[4] |

Table 3: Summary of Reaction Yields

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 & 2 | N-(4-methoxy-2-nitrophenyl)acetamide | 210.18 | 158–168[8] | 75–79[8] |

| 3 | This compound | 128.0 (from 160 g) | 120–122[8] | 93–95[8] |

| Overall | This compound | 168.15 | 112–128 (calculated) | 70–75 (calculated) |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound 98 96-96-8 [sigmaaldrich.com]

- 6. This compound | 96-96-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 96-96-8 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. homework.study.com [homework.study.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Methoxy-2-nitroaniline (CAS No. 96-96-8). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely and effectively in a laboratory setting. This document summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual workflows for hazard management.

Chemical and Physical Properties

This compound is an orange crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| Appearance | Orange powder/crystals | [1][2] |

| Melting Point | 123 - 126 °C | [2] |

| Flash Point | 260 °C | [1] |

| Autoignition Temperature | > 400 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| UN Number | 2811 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[3][4][5] It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[3][4] One of the significant health effects is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the toxicity and irritation potential of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized standards.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur to expose a test area of about 6 cm².

-

Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent (e.g., water) to form a paste, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

Immediate medical attention is critical in case of exposure.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air immediately. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][2]

-

Ventilate the area and wash the spill site after the material has been picked up.

Visual Guides for Safety and Handling

The following diagrams provide visual representations of key safety and handling information.

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]

Disposal Considerations

Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[2]

This guide is intended as a summary of the available safety information and should be used in conjunction with the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize a thorough risk assessment before handling any chemical.

References

In-Depth Toxicological Profile of 4-Methoxy-2-nitroaniline

This technical guide provides a comprehensive overview of the available toxicological data for 4-Methoxy-2-nitroaniline (CAS No. 96-96-8), a chemical intermediate used in the synthesis of dyes and pigments.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's toxicological properties, experimental methodologies, and potential mechanisms of action.

Executive Summary

This compound is classified as a substance that is fatal if swallowed, in contact with skin, or if inhaled.[2] The primary toxicological concerns identified in animal studies are hematotoxicity, hepatotoxicity, and thyroid toxicity. A combined repeated dose and reproductive/developmental toxicity screening test in rats established a No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity at 75 mg/kg/day and for reproductive/developmental toxicity at 450 mg/kg/day.[1] Key findings at higher doses include hemolytic anemia, hypertrophy of centrilobular hepatocytes, and diffuse follicular cell hypertrophy of the thyroid.[1] While comprehensive genotoxicity and carcinogenicity data for this compound are not available, studies on structurally similar compounds suggest a potential for genotoxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Repeated Dose and Reproductive/Developmental Toxicity in Rats (OECD 422) [1]

| Endpoint | Dose (mg/kg/day) | Observation |

| NOAEL (Repeated-Dose) | 75 | Based on evidence of hemolytic anemia at higher doses. |

| NOAEL (Reproductive/Developmental) | 450 | No toxicological concerns for reproductive endpoints. |

| LOAEL (Repeated-Dose) | 450 | - Higher reticulocyte ratio and extramedullary hematopoiesis and congestion in the spleen (females).- Increased relative liver weight and hypertrophy of centrilobular hepatocytes (both sexes).- Diffuse follicular cell hypertrophy of the thyroid (females). |

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD Guideline 422)

This section details the experimental protocol for the key study conducted on this compound, based on the published study and the general guidelines of OECD 422.[1][3]

Objective: To assess the repeated dose toxicity and screen for potential reproductive and developmental effects of this compound in rats.

Test System:

-

Species: Rat (Crl:CD(SD))[1]

-

Sex: Male and Female[1]

-

Number of Animals: At least 10 animals of each sex per group is recommended.[3]

Dosing:

-

Route of Administration: Gavage[1]

-

Vehicle: Not specified in the abstract, but typically an inert vehicle like corn oil or water is used.

-

Dose Levels: 0 (control), 12.5, 75, and 450 mg/kg/day[1]

-

Dosing Duration: Males were dosed for a minimum of four weeks, and females were dosed for approximately 63 days, covering pre-mating, mating, pregnancy, and lactation periods.[1][3]

Mating Procedure:

-

A "one male to one female" mating ratio was likely used.[3]

Observations and Examinations:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded regularly.

-

Estrus Cycle Monitoring: Conducted for females.

-

Offspring Parameters: Observation and measurement of pup viability and other developmental markers.

-

Hematology: At termination, blood samples were collected for hematological analysis, including red blood cell count, hemoglobin, hematocrit, and reticulocyte ratio.

-

Clinical Chemistry: Serum samples were analyzed for markers of organ function.

-

Gross Necropsy: All animals were subjected to a thorough gross examination at the end of the study.

-

Organ Weights: Key organs, including the liver and spleen, were weighed.

-

Histopathology: A comprehensive histopathological examination of major organs and tissues was performed, with a particular focus on the liver, spleen, thyroid, and reproductive organs.[1][3]

Signaling and Metabolic Pathways

While specific signaling pathways affected by this compound have not been elucidated in the available literature, the observed toxicity, particularly hematotoxicity, is characteristic of many nitroaromatic and aniline (B41778) compounds. A plausible mechanism of toxicity involves metabolic activation to reactive intermediates that can induce oxidative stress.

Postulated Metabolic Activation Pathway

The following diagram illustrates a generalized metabolic activation pathway for nitroanilines, which may be applicable to this compound. This pathway involves the reduction of the nitro group and oxidation of the amino group, leading to the formation of reactive intermediates capable of covalent binding to cellular macromolecules and inducing oxidative damage.

Caption: Postulated metabolic activation of this compound.

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for the combined repeated dose and reproductive/developmental toxicity screening test.

Caption: Workflow for the OECD 422 toxicity study.

Discussion and Future Directions

The available data indicates that this compound poses a significant toxicological risk, particularly to the hematological system, liver, and thyroid upon repeated exposure. The established NOAELs provide a basis for risk assessment in occupational and environmental settings.

However, significant data gaps remain. There is a pressing need for comprehensive genotoxicity studies, including in vitro assays like the Ames test and in vivo assays such as the micronucleus test, to clarify the mutagenic potential of this compound. The genotoxicity of the structurally similar 2-Methoxy-4-nitroaniline, which is positive in bacterial mutagenicity assays, underscores the importance of this data. Furthermore, long-term carcinogenicity bioassays in rodents are warranted to assess the carcinogenic potential of this compound.

Future research should also focus on elucidating the specific metabolic pathways and the identity of reactive intermediates responsible for the observed toxicity. Investigating the interaction of these intermediates with cellular signaling pathways could provide a more complete understanding of the mechanisms underlying the adverse effects of this compound.

References

A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methoxy-2-nitroaniline (CAS No. 96-96-8), a key intermediate in the synthesis of pharmaceuticals and dyes. This document details commercially available suppliers, their offered purity grades, and comprehensive experimental protocols for its synthesis, purification, and analysis.

Sourcing and Purity of this compound

The procurement of high-purity this compound is critical for its successful application in research and development. A variety of chemical suppliers offer this compound in a range of purity grades. The following table summarizes the offerings from several prominent suppliers for easy comparison.

| Supplier | Product Number(s) | Purity Grade(s) | Analytical Method |

| Sigma-Aldrich | M17403 | 98% | Not Specified |

| 390890 | 98% | Not Specified | |

| Thermo Fisher Scientific (Alfa Aesar) | A14588 | 99% | Not Specified |

| Tokyo Chemical Industry (TCI) | M0119 | >98.0% | GC |

| Santa Cruz Biotechnology | sc-230303 | ≥98% | Not Specified |

| Simson Pharma | OT49000 | High Purity (accompanied by Certificate of Analysis) | Not Specified |

| Carl ROTH | 2P39.4 | ≥95% | Not Specified |

| Jay Finechem | - | High Purity (custom batches available) | Not Specified |

| Punagri | - | High Purity (pharmaceutical and pigment grades) | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Acetylation, Nitration, and Hydrolysis of p-Anisidine (B42471)

This traditional three-step synthesis route is widely employed for the laboratory-scale preparation of this compound.

2.1.1. Step 1: Acetylation of p-Anisidine to form 4-Methoxyacetanilide

-

Materials:

-

p-Anisidine (1 mole, 123.15 g)

-

Acetic Anhydride (B1165640) (1.1 moles, 112.3 g, 103 mL)

-

Glacial Acetic Acid (300 mL)

-

Water (217 mL)

-

Ice

-

-

Procedure:

-

In a 2 L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine in glacial acetic acid and water.

-

Cool the solution to 0-5 °C by adding approximately 350 g of ice.

-